[3-(Morpholin-4-ylsulfonyl)phenyl]methanol
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
[3-(Morpholin-4-ylsulfonyl)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
[3-(Morpholin-4-ylsulfonyl)phenyl]methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The phenylmethanol group may also participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
[3-(Morpholin-4-ylsulfonyl)phenyl]methanol can be compared with other similar compounds, such as:
[4-(Morpholin-4-ylsulfonyl)phenyl]methanol: This compound has a similar structure but with the sulfonyl group attached to the para position of the phenyl ring.
[3-(Piperidin-4-ylsulfonyl)phenyl]methanol: This compound features a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.
[3-(Morpholin-4-ylsulfonyl)phenyl]ethanol: This compound has an ethanol group instead of a methanol group, which can affect its reactivity and interactions.
Properties
IUPAC Name |
(3-morpholin-4-ylsulfonylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-9-10-2-1-3-11(8-10)17(14,15)12-4-6-16-7-5-12/h1-3,8,13H,4-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHYGSUCUYDAKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368722 |
Source
|
Record name | [3-(morpholin-4-ylsulfonyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646071-55-8 |
Source
|
Record name | [3-(morpholin-4-ylsulfonyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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